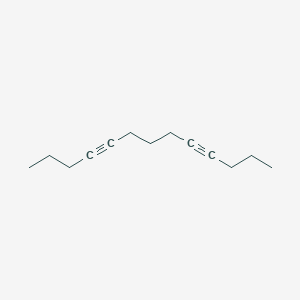
2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile is a complex organic compound that features two 1,3,4-thiadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile typically involves the reaction of cyanothioacetamide with α-bromoketones in the presence of iodine in dimethylformamide (DMF). This reaction proceeds through the formation of intermediate compounds, which then undergo oxidative dimerization to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the thiadiazole rings or the nitrile groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as DMF or methanol, under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with iodine can yield dimerized products, while reduction can lead to partially or fully reduced thiadiazole rings .
Aplicaciones Científicas De Investigación
2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile exerts its effects involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to engage with protein disulfide isomerase A3 (PDIA3), leading to inhibition of tumor growth . The compound’s thiadiazole rings and nitrile groups play crucial roles in these interactions, affecting the molecular pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles: These compounds share a similar core structure but have thiazole rings instead of thiadiazole rings.
1,3,4-Thiadiazole Derivatives: Various derivatives of 1,3,4-thiadiazole have been studied for their biological activities and synthetic applications.
Uniqueness
What sets 2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile apart is its dual thiadiazole rings, which confer unique electronic properties and reactivity. This makes it particularly valuable in the development of new materials and as a potential therapeutic agent.
Propiedades
Fórmula molecular |
C10H4N8S2 |
|---|---|
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
2,3-bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile |
InChI |
InChI=1S/C10H4N8S2/c11-1-7(13-3-9-17-15-5-19-9)8(2-12)14-4-10-18-16-6-20-10/h3-6H |
Clave InChI |
GZTRGDXWLMBNTC-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=C(S1)C=NC(=C(C#N)N=CC2=NN=CS2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)
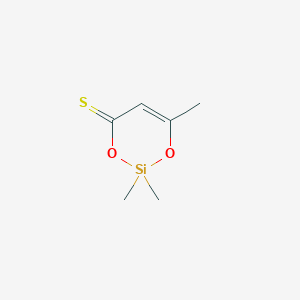
![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)
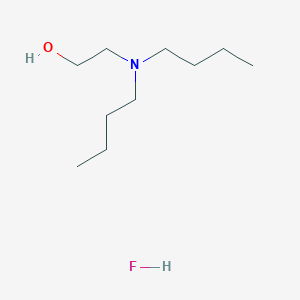
![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
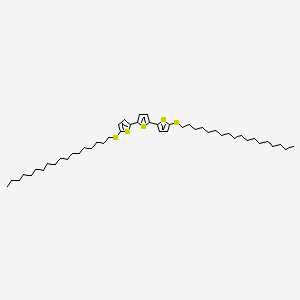
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
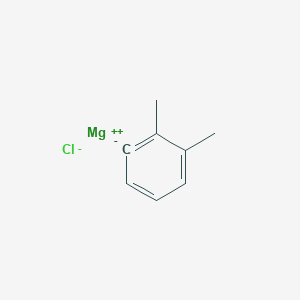
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)
![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
